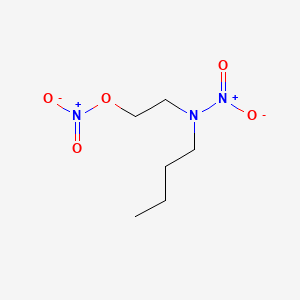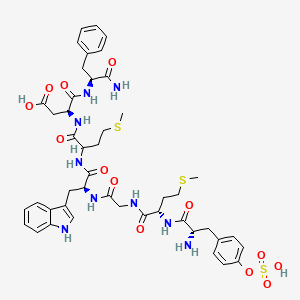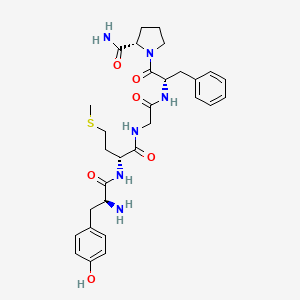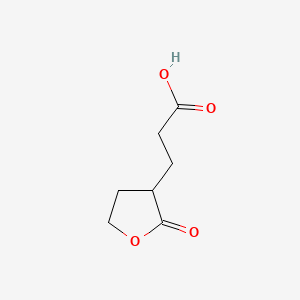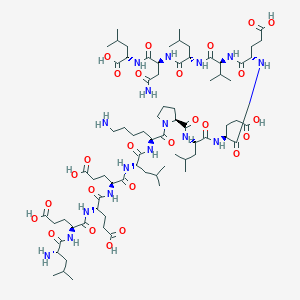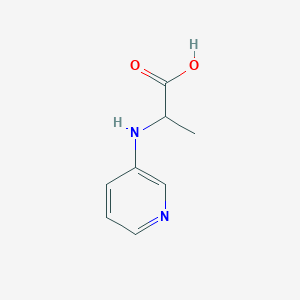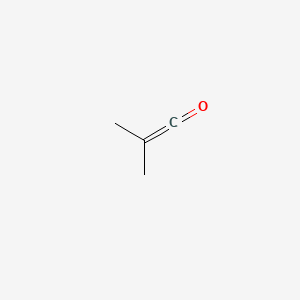![molecular formula C12H22O6 B1620167 Butanedioic acid;[4-(hydroxymethyl)cyclohexyl]methanol CAS No. 60836-39-7](/img/structure/B1620167.png)
Butanedioic acid;[4-(hydroxymethyl)cyclohexyl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butanedioic acid;[4-(hydroxymethyl)cyclohexyl]methanol, is a type of polyester that is synthesized from butanedioic acid (also known as succinic acid) and 1,4-cyclohexanedimethanol. This compound is known for its excellent thermal and mechanical properties, making it a valuable material in various industrial applications. The polymer is biodegradable and can be derived from renewable resources, which makes it an environmentally friendly alternative to traditional petroleum-based polyesters .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butanedioic acid, polymer with 1,4-cyclohexanedimethanol, typically involves a melt polycondensation reaction. In this process, butanedioic acid and 1,4-cyclohexanedimethanol are heated together in the presence of a catalyst, such as titanium tetrabutoxide, at temperatures ranging from 180°C to 220°C . The reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. The resulting polymer is then purified and characterized using techniques such as gel permeation chromatography and nuclear magnetic resonance spectroscopy .
Industrial Production Methods
On an industrial scale, the production of this polymer involves similar melt polycondensation techniques but with optimized conditions to ensure high yield and quality. The process may include additional steps such as solid-state polymerization to increase the molecular weight of the polymer . The use of bio-based feedstocks for the production of butanedioic acid and 1,4-cyclohexanedimethanol further enhances the sustainability of the industrial process .
Chemical Reactions Analysis
Types of Reactions
Butanedioic acid;[4-(hydroxymethyl)cyclohexyl]methanol, primarily undergoes hydrolysis and thermal degradation reactions. Hydrolysis can occur under acidic or basic conditions, leading to the breakdown of the polymer into its monomeric units . Thermal degradation involves the breakdown of the polymer at elevated temperatures, resulting in the formation of smaller molecular weight fragments .
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water as the reagent.
Thermal Degradation: High temperatures, typically above 200°C.
Major Products Formed
Hydrolysis: Butanedioic acid and 1,4-cyclohexanedimethanol.
Thermal Degradation: Smaller molecular weight fragments, including butanedioic acid and cyclohexanone derivatives.
Scientific Research Applications
Butanedioic acid;[4-(hydroxymethyl)cyclohexyl]methanol, has a wide range of applications in scientific research and industry:
Mechanism of Action
The mechanism by which butanedioic acid, polymer with 1,4-cyclohexanedimethanol, exerts its effects is primarily through its biodegradation. The polymer undergoes hydrolysis in the presence of water, breaking down into its monomeric units, which are then metabolized by microorganisms . This biodegradation process is facilitated by the ester linkages in the polymer chain, which are susceptible to hydrolytic cleavage .
Comparison with Similar Compounds
Similar Compounds
- Polyethylene terephthalate (PET)
- Polypropylene terephthalate (PPT)
- Polybutylene terephthalate (PBT)
Comparison
Butanedioic acid;[4-(hydroxymethyl)cyclohexyl]methanol, differs from these similar compounds in several ways:
- Biodegradability: Unlike PET, PPT, and PBT, this polymer is biodegradable and can be broken down by microorganisms .
- Renewable Resources: It can be synthesized from bio-based feedstocks, making it a more sustainable option compared to petroleum-based polyesters .
- Thermal Properties: It has a lower melting temperature and higher thermal degradation temperature, providing a wider processing window .
Properties
CAS No. |
60836-39-7 |
|---|---|
Molecular Formula |
C12H22O6 |
Molecular Weight |
262.3 g/mol |
IUPAC Name |
butanedioic acid;[4-(hydroxymethyl)cyclohexyl]methanol |
InChI |
InChI=1S/C8H16O2.C4H6O4/c9-5-7-1-2-8(6-10)4-3-7;5-3(6)1-2-4(7)8/h7-10H,1-6H2;1-2H2,(H,5,6)(H,7,8) |
InChI Key |
LAPFJMQNWAIFKE-UHFFFAOYSA-N |
SMILES |
C1CC(CCC1CO)CO.C(CC(=O)O)C(=O)O |
Canonical SMILES |
C1CC(CCC1CO)CO.C(CC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


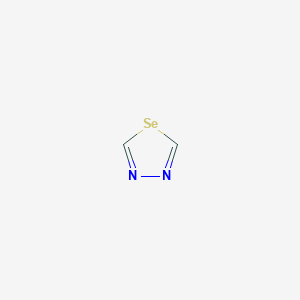
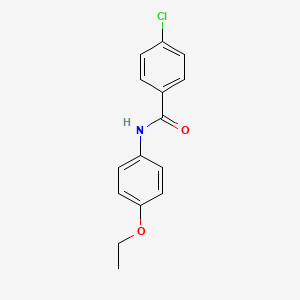
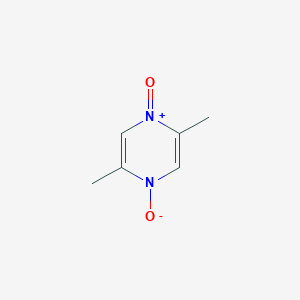
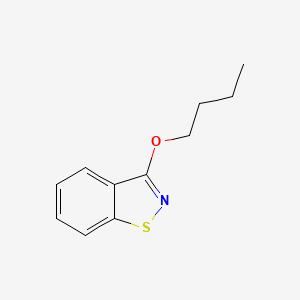
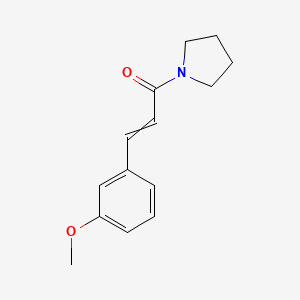

![2,5,8-Trimethyl-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B1620094.png)
